

IUPAC nomenclature and structure of allyl phenethyl ether

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Compound of Interest

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An In-depth Technical Guide to Allyl Phenethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether, a member of the ether chemical class, is recognized for its utility in the fragrance and flavor industries. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and physicochemical properties, tailored for a scientific audience. While its primary applications are in perfumery, understanding its synthesis and characterization is valuable for chemists in various fields, including those in drug development who may encounter similar structural motifs.

IUPAC Nomenclature and Chemical Structure

The systematic name for **allyl phenethyl ether**, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(prop-2-en-1-yloxy)ethylbenzene.^{[1][2][3]} This name precisely describes the arrangement of its constituent functional groups: a phenethyl group attached to an allyl group via an ether linkage.

The structural formula and key chemical identifiers are summarized in the table below.

Identifier	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O	[1][2][4]
Molecular Weight	162.23 g/mol	[2][5]
CAS Number	14289-65-7	[2][3][5]
SMILES	C=CCOCCC1=CC=CC=C1	[1][2]
InChI	InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2	[1][2]
InChIKey	QNBZQCMSRGAZCR-UHFFFAOYSA-N	[1][2]

Physicochemical and Spectroscopic Data

Allyl phenethyl ether is typically described as a colorless liquid.[3] While extensive experimental data is not widely published, the following table summarizes available and predicted properties.

Property	Value	Reference
Boiling Point	115-116 °C at 37 Torr	[5]
Density	1.0015 g/cm ³	[5]
Flash Point	86.11 °C (187.00 °F)	[3][6]
XlogP	2.7	[1][2]

Spectroscopic Characterization:

- Mass Spectrometry (MS): The mass spectrum of **allyl phenethyl ether** shows characteristic fragmentation patterns. The major peaks in the GC-MS analysis are observed at m/z values of 91 (tropylium ion, characteristic of a benzyl or related group) and 105.[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for **allyl phenethyl ether** is not readily available in the provided search results, the expected ^1H NMR spectrum would exhibit signals corresponding to the protons of the allyl group (vinylic and allylic protons) and the phenethyl group (aromatic and ethyl chain protons). Similarly, the ^{13}C NMR spectrum would show distinct peaks for the carbons of the phenyl ring, the ethyl chain, and the allyl group.
- Infrared (IR) Spectroscopy: The IR spectrum of **allyl phenethyl ether** is expected to show characteristic absorption bands for the C-O-C ether linkage, C=C stretching of the allyl group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Synthesis of Allyl Phenethyl Ether

The most common and direct method for the synthesis of **allyl phenethyl ether** is the Williamson ether synthesis.^{[7][8][9]} This reaction involves the nucleophilic substitution ($\text{S}_{\text{N}}2$) of a halide by an alkoxide. In this case, phenethyl alcohol is first deprotonated by a strong base to form the corresponding alkoxide, which then reacts with an allyl halide (e.g., allyl bromide) to yield the ether.

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of **allyl phenethyl ether**, based on standard Williamson ether synthesis procedures.^{[7][8][9][10][11]}

Materials:

- Phenethyl alcohol
- Sodium hydride (NaH) or another suitable strong base (e.g., potassium hydroxide)
- Allyl bromide
- Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
- Saturated aqueous ammonium chloride solution
- Diethyl ether or other suitable extraction solvent

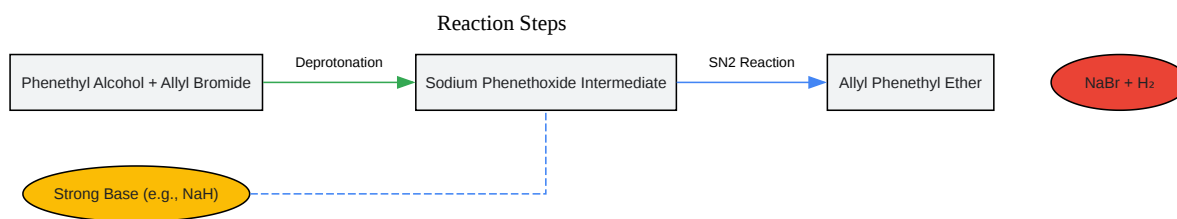
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

- To a solution of phenethyl alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents).
- Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenethoxide.
- To the resulting alkoxide solution, add allyl bromide (1.1 equivalents) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **allyl phenethyl ether**.

Logical Relationships in Synthesis

The synthesis of **allyl phenethyl ether** via the Williamson ether synthesis can be visualized as a straightforward two-step process.



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Caption: Williamson Ether Synthesis of **Allyl Phenethyl Ether**.

Applications and Relevance

The primary application of **allyl phenethyl ether** is as a fragrance ingredient in various consumer products, including perfumes, freshening compositions, and laundry detergents.[3][12][13] Its scent profile is described as green, fruity, with mushroom and honey notes.[3][5] While there is no indication of its direct use in drug development, the ether linkage and the presence of both an allyl and a phenethyl moiety make it a molecule of interest for understanding structure-activity relationships in medicinal chemistry. The allyl group, for instance, can be a useful protecting group for alcohols in organic synthesis.[14]

Conclusion

Allyl phenethyl ether is a well-defined chemical entity with established nomenclature and structure. Its synthesis is readily achievable through the robust and versatile Williamson ether synthesis. While detailed experimental and spectroscopic data are not as prevalent as for more common commodity chemicals, sufficient information exists to characterize the compound and understand its properties. For researchers in drug development and other scientific disciplines, the chemistry of **allyl phenethyl ether** serves as a practical example of fundamental organic reactions and characterization techniques applicable to a wide range of molecules.

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